

4-Hydroxy-7-Methoxycoumarin: Structural Analysis and Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-7-Methoxycoumarin

CAS No.: 17275-15-4

Cat. No.: B1173585

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Executive Summary

4-Hydroxy-7-Methoxycoumarin (CAS: 17575-15-4) is a bicyclic aromatic compound belonging to the hydroxycoumarin family.[1][2][3][4][5] Unlike its isomer 7-hydroxy-4-methoxycoumarin (scopoletin methyl ether) or the widely used fluorophore 7-hydroxy-4-methylcoumarin (hymecromone), this specific isomer features a hydroxyl group at the C4 position and a methoxy group at the C7 position. It serves as a critical intermediate in the synthesis of anticoagulant drugs (dicoumarol derivatives), a reference standard for cytochrome P450 metabolism (specifically CYP2A6 and CYP2D6 pathways), and a scaffold for developing anti-inflammatory agents.

Part 1: Chemical Identity & Structural Analysis[6]

Nomenclature and Identification

This compound is formally a derivative of 2H-chromen-2-one.[6] The "4-hydroxy" substitution introduces acidity and tautomeric behavior distinct from 7-hydroxycoumarins.

Parameter	Details
IUPAC Name	4-Hydroxy-7-methoxy-2H-chromen-2-one
Common Synonyms	4-Hydroxy-7-methoxycoumarin; 7-Methoxy-4-hydroxycoumarin (ambiguous); 7-Methoxy-4-coumarinol
CAS Registry Number	17575-15-4
Molecular Formula	C ₁₀ H ₈ O ₄
Molecular Weight	192.17 g/mol
SMILES	<chem>COC1=CC2=C(C=C1)C(=CC(=O)O2)O</chem>
InChI Key	MJBHLQMPKBMZSF-UHFFFAOYSA-N

Structural Tautomerism

A defining feature of 4-hydroxycoumarins is their keto-enol tautomerism. While typically represented in the enol form (A) (4-hydroxycoumarin), they exist in equilibrium with the keto form (B) (2,4-chromandione). This equilibrium is solvent-dependent and critical for nucleophilic substitution reactions at the C3 position.

- Enol Form (Predominant): Stabilized by aromaticity and intramolecular hydrogen bonding.
- Keto Form (Reactive): Responsible for the compound's reactivity with aldehydes (e.g., in the synthesis of dicoumarol).

Part 2: Physicochemical Properties

The physical properties of **4-Hydroxy-7-Methoxycoumarin** dictate its handling in the laboratory and its behavior in biological assays.

Property	Value / Description	Significance
Appearance	White to beige/pale pink crystalline powder	Discoloration indicates oxidation or impurities.
Melting Point	263 – 265 °C	High MP indicates strong intermolecular hydrogen bonding (dimer formation).
Solubility	Soluble in DMSO, DMF, Pyridine. Slightly soluble in Methanol/Ethanol. Insoluble in Water (acidic/neutral).	Requires basic pH or organic co-solvents for aqueous assays.
Acidity (pKa)	~ 4.2 – 4.5 (Estimated)	The 4-OH group is acidic (vinylogous carboxylic acid). Forms water-soluble salts at pH > 7.
UV/Vis Absorption	λ_{max} ~ 320–325 nm (Methanol)	Characteristic coumarin absorption; bathochromic shift in basic media.
Fluorescence	Weakly fluorescent (Blue region)	Less intense than 7-hydroxy-4-methylcoumarin; fluorescence increases in basic solution.

Part 3: Synthesis & Manufacturing[9]

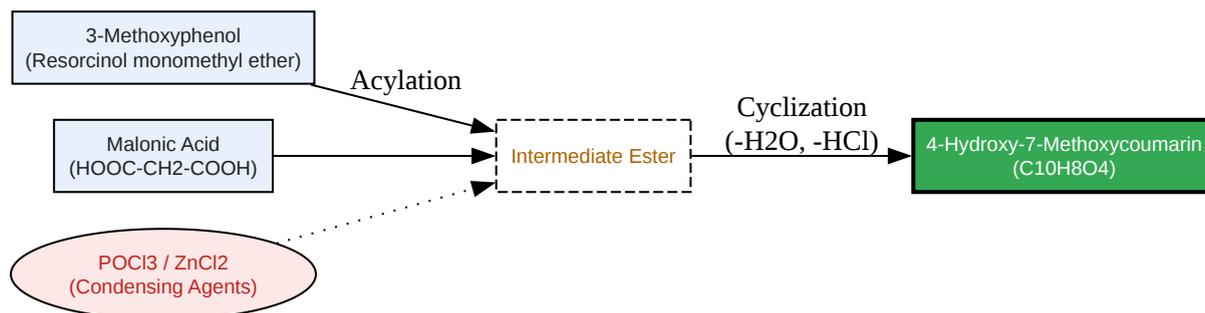
Synthetic Route: Modified Pechmann Condensation

The most robust synthesis involves the condensation of 3-methoxyphenol (resorcinol monomethyl ether) with malonic acid (or diethyl malonate). Unlike the synthesis of 4-methylcoumarins which uses ethyl acetoacetate, 4-hydroxycoumarins require a malonic acid derivative to provide the C3-C4 fragment without an alkyl substituent at C4.

Reaction Protocol (Shah-Robinson Condensation)

- Reagents: 3-Methoxyphenol, Malonic Acid, Phosphorus Oxychloride (POCl_3), Zinc Chloride (ZnCl_2).

- Mechanism: Acylation of the phenol followed by intramolecular electrophilic aromatic substitution and cyclization.



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Figure 1: Synthetic pathway via Shah-Robinson modification of the Pechmann condensation.

Step-by-Step Laboratory Protocol

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

- Preparation: In a dry round-bottom flask, mix 3-methoxyphenol (1.0 eq) and malonic acid (1.0 eq).
- Catalysis: Add phosphorus oxychloride (2.0 eq) and anhydrous zinc chloride (3.0 eq).
- Reaction: Heat the mixture to 60–70 °C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).
- Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring to decompose excess POCl₃.
- Isolation: The solid product will precipitate. Filter the crude solid.
- Purification: Dissolve the crude solid in 10% Sodium Carbonate (Na₂CO₃) solution (the product dissolves as the sodium salt; impurities remain insoluble). Filter off undissolved solids.

- Reprecipitation: Acidify the filtrate with HCl (pH < 2) to reprecipitate the pure **4-hydroxy-7-methoxycoumarin**.
- Recrystallization: Recrystallize from Ethanol or Acetic Acid to obtain white/beige needles (MP: 263–265 °C).

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data references are established.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment
OH	> 12.0	Broad Singlet	1H	Hydroxyl (C4) - often exchanged/broad
Ar-H (C5)	7.75	Doublet (J=8.8 Hz)	1H	Aromatic proton (peri to carbonyl)
Ar-H (C6)	6.95	Doublet of Doublets	1H	Aromatic proton
Ar-H (C8)	6.88	Doublet (J=2.4 Hz)	1H	Aromatic proton (meta coupling)
Vinyl-H (C3)	5.45	Singlet	1H	Characteristic 4-hydroxycoumarin vinyl proton
OCH ₃	3.85	Singlet	3H	Methoxy group

Mass Spectrometry (MS)

- Technique: ESI-MS (Negative Mode) or EI-MS.

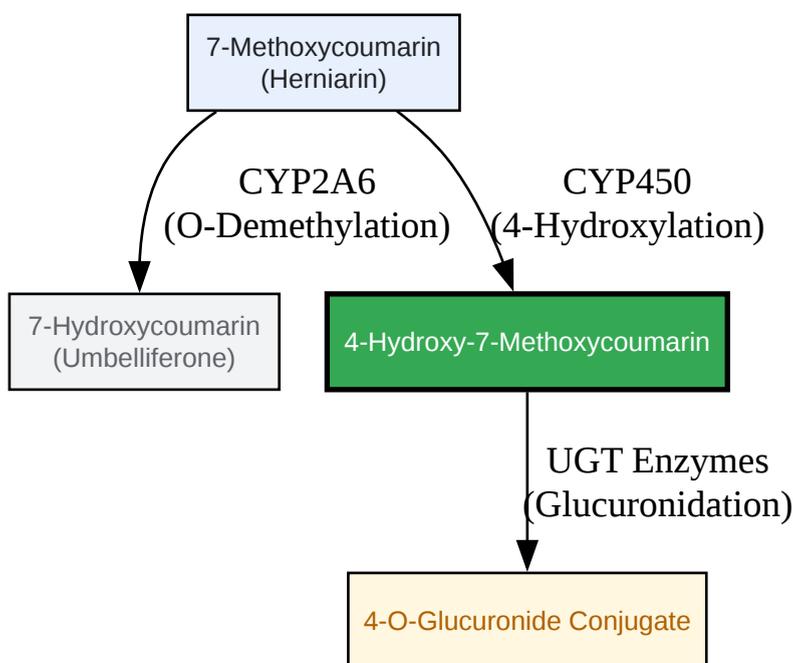
- Molecular Ion: $[M-H]^- = 191.1$ m/z; $[M]^+ = 192.1$ m/z.
- Fragmentation Pattern (EI): Loss of CO (28 Da) and CH₃ (15 Da) is characteristic of methoxycoumarins.

Part 5: Biological & Pharmaceutical Applications[3] [9]

Metabolic Profiling (CYP450 and UGT)

4-Hydroxy-7-methoxycoumarin is a known metabolite of 7-Methoxycoumarin (Herniarin).

- Phase I Metabolism: 7-Methoxycoumarin is primarily O-demethylated to 7-Hydroxycoumarin (Umbelliferone) by CYP2A6. However, hydroxylation at the 4-position is a minor pathway.
- Phase II Metabolism: The 4-hydroxyl group is a target for UDP-glucuronosyltransferases (UGTs). It serves as a substrate to study glucuronidation kinetics.



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Figure 2: Metabolic pathways involving **4-Hydroxy-7-methoxycoumarin**.

Pharmaceutical Intermediate

The 4-hydroxycoumarin scaffold is the pharmacophore responsible for anticoagulant activity (Vitamin K antagonism).

- Dicoumarol Synthesis: Reaction of **4-Hydroxy-7-methoxycoumarin** with formaldehyde yields 3,3'-methylene-bis(**4-hydroxy-7-methoxycoumarin**), a derivative of the anticoagulant Dicoumarol.
- Anti-inflammatory: Recent studies indicate **4-Hydroxy-7-methoxycoumarin** inhibits inflammation in LPS-activated macrophages by suppressing NF-κB and MAPK pathways.[5][7]

References

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